Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). It is the S enantiomer of norfluoxetine, the main active metabolite of the widely used antidepressant fluoxetine . It was being investigated by Eli Lilly as an antidepressant, but development was never completed and the drug was never marketed .
Seproxetine has a molecular formula of C16H16F3NO and an average mass of 295.299 Da . It is an active metabolite of fluoxetine .
The charge transfer interactions between Seproxetine and various π-electron acceptors were studied in a liquid medium . These interactions can enhance Seproxetine’s antidepressant efficacy by binding more efficiently to serotonin, dopamine, and TrkB kinase receptors .
Seproxetine has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 245.1±3.0 cm3 .
This compound is classified under organic compounds, specifically as an aromatic amine due to the presence of both phenyl and amine functional groups. It is also categorized as a substituted phenylpropylamine. The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name: (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, with a CAS number of 126924-38-7.
The synthesis of (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine can be accomplished through several methods, with one notable patented process involving the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene. This reaction occurs in the presence of an alkaline metal hydroxide (such as sodium or potassium hydroxide) in dimethylsulfoxide as a solvent.
For example, in one procedure, a mixture of N-methyl-3-hydroxy-3-(phenyl)propylamine and potassium hydroxide is stirred at 100 °C for one hour before adding 1-chloro-4-(trifluoromethyl)benzene and continuing the reaction for an additional ten hours. The final product can be isolated as hydrochloride salt with a yield of approximately 87% .
The molecular formula for (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is . The structure consists of:
(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine can undergo various chemical reactions typical for amines and aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research.
The mechanism of action for (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is primarily linked to its role as a selective serotonin reuptake inhibitor (SSRI). It increases serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.
This mechanism underlies its application in treating depression and anxiety disorders.
The physical and chemical properties of (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine include:
These properties are crucial for handling, storage, and application in pharmaceutical formulations.
(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine has several significant applications:
The systematic IUPAC name for this compound is (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. This nomenclature precisely defines:
The (S) configuration is biologically critical, as it determines the compound's specific interaction with biological targets, particularly the serotonin transporter protein [6] [9].
The molecular constitution and mass characteristics are defined as follows:
Elemental Composition and Mass Distribution
Element | Atom Count | Mass Contribution (Da) | Percentage of Total Mass |
---|---|---|---|
Carbon (C) | 16 | 192.15 | 65.07% |
Hydrogen (H) | 16 | 16.13 | 5.46% |
Fluorine (F) | 3 | 57.00 | 19.30% |
Nitrogen (N) | 1 | 14.01 | 4.74% |
Oxygen (O) | 1 | 16.00 | 5.42% |
Key Structural Features Contributing to Properties:1. Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing substituent enhances the compound's:- Metabolic stability (resistance to oxidative degradation)- Lipophilicity (impacting membrane permeability and CNS penetration)- Bioisosteric mimicry of halogens or methyl groups [5]2. Ether Linkage: The phenoxy group provides conformational flexibility while maintaining planarity with the aromatic ring.3. Primary Amine Functionality: The -CH₂-CH₂-NH₂ moiety enables salt formation (e.g., hydrochloride) and critical ionic/hydrogen-bonding interactions at biological targets [2] [5].
The chiral center at C3 generates two enantiomers with distinct biochemical profiles despite identical physicochemical properties in achiral environments:
Table 1: Comparative Properties of (S) and (R) Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer | Reference |
---|---|---|---|
Optical Rotation | Not explicitly reported (expected levorotatory*) | [α]D: -14.9° (c = 1, methanol) for hydrochloride salt | [8] [10] |
Pharmacological Activity | Potent serotonin reuptake inhibition (Primary SSRI activity) | 10-30-fold weaker SERT inhibition | [6] [8] |
Metabolic Interactions | Slower hepatic clearance via CYP2D6 | Faster hepatic clearance via multiple CYP isoforms | [6] |
Synthesis Approach | Chiral resolution or asymmetric synthesis | Typically derived from racemic mixtures via chiral separation | [3] [9] |
Molecular Target Binding | High-affinity binding to SERT (Ki ≈ 1-5 nM) | Weaker SERT binding (Ki > 50 nM) | [6] |
Note: While specific optical rotation for the free base (S)-enantiomer is not provided in the sources, the (R)-enantiomer hydrochloride shows levorotation, suggesting the (S)-counterpart would exhibit dextrorotation under similar conditions.
Key Biochemical and Synthetic Differences:
While single-crystal X-ray diffraction data for the free base (S)-enantiomer remains unpublished in the searched literature, critical structural insights derive from related compounds and computational analyses:
Figure: Dominant Molecular Conformation (Schematic)
F₃C │ │ O-------C₃* (C₃* = Chiral center) | | \ Ph | CH₂-CH₂-NH₂ | Ph
Key:
This conformational flexibility enables adaptation to target binding sites while the stereochemistry ensures precise pharmacophore alignment. The lack of full crystallographic data for the free base (S)-enantiomer represents a significant gap in the current structural understanding of this important SSRI precursor [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7